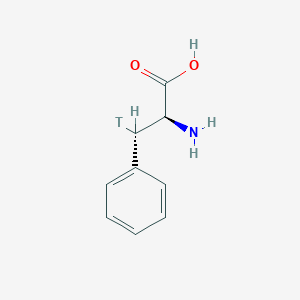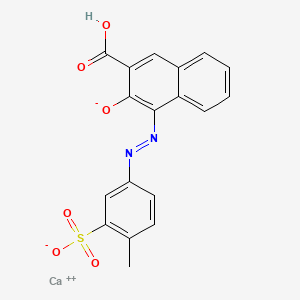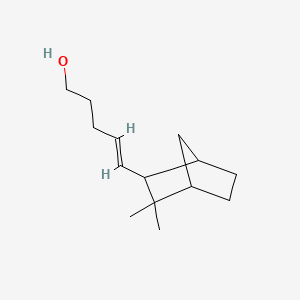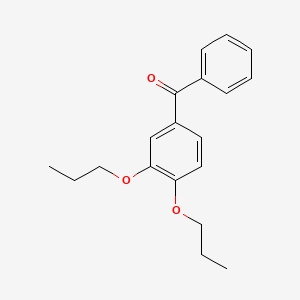
Kkl543DB2R
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound identified by the Unique Ingredient Identifier (UNII) 5WJS4S6YS4 is known as L-phenylalanine-.beta.-T, (.beta.S)- . This compound is a stereoisomer of phenylalanine, an essential amino acid that plays a crucial role in the biosynthesis of proteins. L-phenylalanine is a precursor for various bioactive compounds, including neurotransmitters like dopamine, norepinephrine, and epinephrine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-phenylalanine-.beta.-T, (.beta.S)- typically involves the use of enzymatic or chemical methods. One common approach is the enzymatic resolution of racemic mixtures using specific enzymes that selectively react with one enantiomer. Chemical synthesis may involve the use of chiral catalysts to achieve the desired stereochemistry.
Industrial Production Methods
Industrial production of L-phenylalanine-.beta.-T, (.beta.S)- often employs fermentation processes using genetically modified microorganisms. These microorganisms are engineered to overproduce the desired amino acid, which is then extracted and purified through various downstream processes.
Análisis De Reacciones Químicas
Types of Reactions
L-phenylalanine-.beta.-T, (.beta.S)- can undergo various chemical reactions, including:
Oxidation: This reaction can convert the amino acid into its corresponding keto acid.
Reduction: Reduction reactions can lead to the formation of amines.
Substitution: Substitution reactions can occur at the amino or carboxyl groups, leading to the formation of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of L-phenylalanine, such as keto acids, amines, and substituted phenylalanine compounds.
Aplicaciones Científicas De Investigación
L-phenylalanine-.beta.-T, (.beta.S)- has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: It serves as a model compound for studying enzyme-substrate interactions and protein folding.
Medicine: L-phenylalanine is investigated for its potential therapeutic effects in conditions like depression and chronic pain.
Industry: It is used in the production of artificial sweeteners like aspartame.
Mecanismo De Acción
The mechanism of action of L-phenylalanine-.beta.-T, (.beta.S)- involves its role as a precursor in the biosynthesis of neurotransmitters. It is converted into L-tyrosine by the enzyme phenylalanine hydroxylase, and subsequently into dopamine, norepinephrine, and epinephrine. These neurotransmitters play critical roles in regulating mood, cognition, and the stress response.
Comparación Con Compuestos Similares
Similar Compounds
L-tyrosine: Another essential amino acid that is directly synthesized from L-phenylalanine.
D-phenylalanine: The D-enantiomer of phenylalanine, which has different biological activities.
L-tryptophan: An essential amino acid that serves as a precursor for serotonin.
Uniqueness
L-phenylalanine-.beta.-T, (.beta.S)- is unique due to its specific stereochemistry, which influences its interaction with enzymes and receptors. This stereoisomer is particularly important in the study of chiral specificity in biochemical processes.
Propiedades
Número CAS |
31262-72-3 |
|---|---|
Fórmula molecular |
C9H11NO2 |
Peso molecular |
167.20 g/mol |
Nombre IUPAC |
(2S,3R)-2-amino-3-phenyl-3-tritiopropanoic acid |
InChI |
InChI=1S/C9H11NO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12)/t8-/m0/s1/i6T/t6-,8+/m1 |
Clave InChI |
COLNVLDHVKWLRT-QZMQFESKSA-N |
SMILES isomérico |
[H][C@@]([3H])(C1=CC=CC=C1)[C@@H](C(=O)O)N |
SMILES canónico |
C1=CC=C(C=C1)CC(C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![4-[[3-(2-sulfooxyethylsulfonyl)phenyl]carbamoyl]benzenediazonium;sulfate](/img/structure/B12680803.png)
![(2E,6E)-2,6-bis[(4-azidophenyl)methylidene]-4-tert-butylcyclohexan-1-one](/img/structure/B12680814.png)

![3-[2-Hydroxy-3-(4-nonylphenoxy)propoxy]propane-1,2-diol](/img/structure/B12680818.png)

![[(2R)-3-[(2R)-3-[(2S)-3-[(2R)-3-[(2R)-3-[(2R)-3-[(2R)-3-[(2R)-3-[(2R)-3-[(2R)-2,3-dihydroxypropoxy]-2-hydroxypropoxy]-2-hydroxypropoxy]-2-hydroxypropoxy]-2-hydroxypropoxy]-2-hydroxypropoxy]-2-octanoyloxypropoxy]-2-hydroxypropoxy]-2-hydroxypropoxy]-2-hydroxypropyl] decanoate](/img/structure/B12680840.png)


